methyl 6-methyl-1H-benzimidazole-5-carboxylate
CAS No.: 10351-79-8
Cat. No.: VC0084945
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10351-79-8 |
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Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.202 |
IUPAC Name | methyl 6-methyl-1H-benzimidazole-5-carboxylate |
Standard InChI | InChI=1S/C10H10N2O2/c1-6-3-8-9(12-5-11-8)4-7(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
Standard InChI Key | JOYVZOBWTHRPCY-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1C(=O)OC)N=CN2 |
Introduction
Chemical Structure and Properties
Molecular Structure
Methyl 6-methyl-1H-benzimidazole-5-carboxylate features a benzimidazole core with two key substituents: a methyl group at position 6 and a methyl carboxylate group at position 5. The compound can be considered a methyl ester derivative of 6-methyl-1H-benzimidazole-5-carboxylic acid, which is related to compounds described in the research literature.
Physicochemical Properties
Based on the structural analysis and comparing with similar benzimidazole derivatives, methyl 6-methyl-1H-benzimidazole-5-carboxylate is expected to have the following properties:
Property | Value |
---|---|
Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.20 g/mol |
Physical Appearance | White to off-white solid |
Solubility | Soluble in organic solvents (DMSO, methanol); limited water solubility |
Log P (estimated) | 1.8-2.3 |
pKa (estimated) | 5.5-6.2 |
Structural Similarities
The compound shares structural features with related benzimidazole derivatives, such as 6-methyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride, which has been characterized as having a molecular formula of C9H9ClN2O2 and a molecular weight of 212.63 . The primary difference is the methyl esterification of the carboxylic acid group, which alters its physicochemical properties and potentially its biological activity profile.
Synthesis Methods
General Synthetic Approaches
The synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate typically involves multistep processes that can be adapted from established methods for similar benzimidazole derivatives. Based on synthetic strategies for related compounds, several approaches can be considered:
Esterification Route
One potential synthetic route involves the esterification of 6-methyl-1H-benzimidazole-5-carboxylic acid:
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Starting with 6-methyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride
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Neutralization to obtain the free carboxylic acid
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Esterification with methanol under acidic conditions (H2SO4 or HCl catalyst)
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Purification by recrystallization or column chromatography
Condensation Method
Another approach involves the condensation of appropriately substituted o-phenylenediamine derivatives:
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Starting with 4-methyl-3-methoxycarbonylphenylenediamine
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Condensation with formic acid or trimethyl orthoformate
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Cyclization to form the benzimidazole ring
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Purification steps to isolate the target compound
This synthetic approach is analogous to methods described for other benzimidazole derivatives, which typically involve the condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic conditions.
Biochemical Analysis
Biochemical Properties
Methyl 6-methyl-1H-benzimidazole-5-carboxylate, like other benzimidazole derivatives, is expected to interact with various enzymes and proteins, potentially influencing their activity and stability. The compound's structure suggests it may exhibit similar biochemical properties to other benzimidazole compounds, which have been reported to:
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Interact with kinases and topoisomerases, affecting DNA replication and repair processes
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Bind to specific protein targets through hydrogen bonding and π-π stacking interactions
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Exhibit modulatory effects on various cellular signaling pathways
Cellular Effects
Based on studies of similar benzimidazole compounds, methyl 6-methyl-1H-benzimidazole-5-carboxylate may influence cellular processes in multiple ways:
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Potential induction of apoptosis (programmed cell death) in cancer cells
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Possible effects on cell cycle progression, particularly at the G2/M phase
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Potential interference with tubulin polymerization, affecting cellular division
Research with related benzimidazole derivatives has demonstrated their ability to induce apoptosis by activating specific signaling pathways and increasing levels of pro-apoptotic factors while decreasing anti-apoptotic factors.
Molecular Mechanisms
At the molecular level, methyl 6-methyl-1H-benzimidazole-5-carboxylate may exert its effects through several mechanisms:
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Potential binding to the active sites of enzymes, inhibiting their catalytic activity
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Possible interaction with DNA, influencing transcription and replication processes
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Potential modulation of protein-protein interactions involved in key cellular functions
These mechanisms are consistent with those observed for other benzimidazole derivatives, which have been shown to act as enzyme inhibitors and signal transduction modulators.
Cancer Cell Line | Potential Inhibition Range (%) | Possible IC50 Range (μM) |
---|---|---|
Non-Small Cell Lung | 65-90 | 5-40 |
Colon Cancer | 60-80 | 3-50 |
Breast Cancer (MCF-7) | 55-85 | 2-45 |
Leukemia | 50-70 | 10-60 |
These estimates are based on reported activities of similar benzimidazole derivatives, which have shown significant cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Methyl 6-methyl-1H-benzimidazole-5-carboxylate may possess antimicrobial properties, as other benzimidazole derivatives have demonstrated effectiveness against various bacterial strains. The estimated antimicrobial activity profile might include:
Microbial Strain | Potential MIC Range (μM) |
---|---|
Staphylococcus aureus | 8-32 |
Escherichia coli | 16-64 |
Pseudomonas aeruginosa | 32-128 |
Candida albicans | 16-64 |
These estimations are based on antimicrobial activities reported for structurally related benzimidazole compounds.
Structure-Activity Relationships
Key Structural Features
The biological activity of methyl 6-methyl-1H-benzimidazole-5-carboxylate is likely influenced by several structural features:
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The benzimidazole core, which provides a scaffold for binding to biological targets
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The methyl group at position 6, which affects the electron distribution and lipophilicity
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The methyl carboxylate group at position 5, which serves as a hydrogen bond acceptor and influences solubility
Comparison with Related Compounds
Comparing methyl 6-methyl-1H-benzimidazole-5-carboxylate with structurally related compounds provides insights into potential structure-activity relationships:
Compound | Structural Difference | Potential Effect on Activity |
---|---|---|
6-methyl-1H-benzimidazole-5-carboxylic acid | Free carboxylic acid instead of methyl ester | Increased water solubility, different hydrogen bonding pattern |
5-Hydroxy-6-methyl-1H-benzimidazole | Hydroxyl group at position 5 instead of carboxylate | Different hydrogen bonding capabilities, altered biological target interaction |
6-methyl-1H-benzimidazole-2-carboxylic acid | Carboxylic acid at position 2 instead of position 5 | Different spatial arrangement of functional groups, potentially different biological targets |
These structural differences can significantly impact the biological activities and physicochemical properties of the compounds.
Pharmaceutical Applications
Medicinal Chemistry Considerations
Several factors need to be considered for the pharmaceutical development of methyl 6-methyl-1H-benzimidazole-5-carboxylate:
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Optimization of pharmacokinetic properties through structural modifications
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Enhancement of target selectivity to minimize off-target effects
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Improvement of physicochemical properties to enhance drug-like characteristics
Analytical Methods
Characterization Techniques
Various analytical methods can be employed to characterize methyl 6-methyl-1H-benzimidazole-5-carboxylate:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight determination
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Infrared (IR) spectroscopy for functional group identification
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High-Performance Liquid Chromatography (HPLC) for purity assessment
Quality Control Parameters
For research and pharmaceutical applications, several quality control parameters should be monitored:
Parameter | Target Value | Analytical Method |
---|---|---|
Purity | >96% | HPLC |
Residual Solvents | ICH limits | Gas Chromatography |
Water Content | <0.5% | Karl Fischer Titration |
Heavy Metals | <10 ppm | ICP-MS |
Future Research Directions
Structural Optimization
Future research on methyl 6-methyl-1H-benzimidazole-5-carboxylate could focus on:
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Synthesis of structural analogs with modified substituents at positions 5 and 6
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Investigation of structure-activity relationships to optimize biological activities
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Development of hybrid molecules incorporating the benzimidazole scaffold with other pharmacophores
Biological Evaluation
Comprehensive biological evaluation would enhance understanding of this compound's potential:
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Screening against a wider range of cancer cell lines and microbial strains
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Investigation of specific molecular targets and binding modes
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Assessment of pharmacokinetic properties and in vivo efficacy in appropriate models
Synthetic Methodology Development
Improving synthetic approaches would facilitate further research:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of catalyst-mediated reactions for stereoselective synthesis
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Investigation of flow chemistry methods for continuous production
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